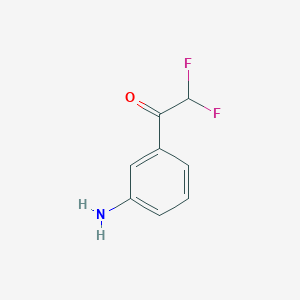

1-(3-Aminophenyl)-2,2-difluoroethan-1-one

Description

Properties

Molecular Formula |

C8H7F2NO |

|---|---|

Molecular Weight |

171.14 g/mol |

IUPAC Name |

1-(3-aminophenyl)-2,2-difluoroethanone |

InChI |

InChI=1S/C8H7F2NO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H,11H2 |

InChI Key |

VGLWUPPJLWVAPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Procedure:

Protection of 3-nitroaniline :

- The amine group is protected as an acetanilide (3-nitroacetanilide) using acetic anhydride under basic conditions.

- Reaction :

$$

\text{3-nitroaniline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{3-nitroacetanilide}

$$

-

- Difluoroacetyl chloride reacts with the protected arene in the presence of AlCl₃ to form 3-nitroacetanilide-2,2-difluoroacetophenone.

- Reaction :

$$

\text{3-nitroacetanilide} + \text{ClCF}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{3-nitroacetanilide-2,2-difluoroacetophenone}

$$

-

- Hydrolysis of the acetanilide (e.g., HCl/EtOH) yields 3-nitro-2,2-difluoroacetophenone.

- Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

- Reaction :

$$

\text{3-nitro-2,2-difluoroacetophenone} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-(3-aminophenyl)-2,2-difluoroethan-1-one}

$$

Key Data:

| Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Protection | 85–92 | Ac₂O, pyridine, 0–25°C | |

| Acylation | 60–75 | AlCl₃, DCM, 0°C to rt | |

| Reduction | 80–88 | H₂ (1 atm), Pd/C, EtOH |

Oxidation of 1-(3-Aminophenyl)-2,2-difluoroethanol

This route leverages a difluorinated alcohol intermediate, synthesized via Friedel-Crafts alkylation, followed by oxidation.

Procedure:

-

- Difluorovinyl sulfonate reacts with 3-aminophenol (protected as a silyl ether) in trifluoroethanol (TFE) with K₂CO₃ to form 1-(3-aminophenyl)-2,2-difluoroethanol.

- Reaction :

$$

\text{3-(TMS-oxy)aniline} + \text{F}2\text{C=CHOSO}2\text{Ar} \xrightarrow{\text{K}2\text{CO}3, \text{TFE}} \text{1-(3-aminophenyl)-2,2-difluoroethanol}

$$

-

- The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane.

- Reaction :

$$

\text{1-(3-aminophenyl)-2,2-difluoroethanol} \xrightarrow{\text{PCC, DCM}} \text{this compound}

$$

Key Data:

| Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Alkylation | 55–70 | K₂CO₃, TFE, 60°C | |

| Oxidation | 78–85 | PCC, DCM, rt |

Grignard Reaction with Difluoroacetyl Weinreb Amide

A metalation strategy enables direct coupling of aryl nucleophiles with difluoroacetyl equivalents.

Procedure:

-

- Difluoroacetic acid is converted to its Weinreb amide using NH₄Cl and DCC.

- Reaction :

$$

\text{F}2\text{CHCOOH} + \text{MeNH(OMe)} \xrightarrow{\text{DCC}} \text{F}2\text{C(O)N(Me)OMe}

$$

-

- 3-Aminophenylmagnesium bromide reacts with the Weinreb amide to form the ketone.

- Reaction :

$$

\text{F}_2\text{C(O)N(Me)OMe} + \text{ArMgBr} \rightarrow \text{this compound}

$$

Key Data:

| Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Amide formation | 90–95 | DCC, THF, 0°C | |

| Grignard reaction | 65–75 | THF, −78°C to rt |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Friedel-Crafts acylation | High functional group tolerance | Requires protection/deprotection | Moderate |

| Alcohol oxidation | Mild conditions | Low yields in alkylation step | Low |

| Weinreb amide coupling | Direct ketone formation | Sensitivity to moisture/air | High |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halogen atoms.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

As a Building Block in Chemical Synthesis

1-(3-Aminophenyl)-2,2-difluoroethan-1-one can be used as a building block for the synthesis of molecules. Its structural components can be integrated into larger molecular frameworks designed for specific purposes [1, 4].

Applications in Medicinal Chemistry

The compound is of increasing interest in medicinal chemistry because of its potential biological activities. The presence of both an aminophenyl group and a difluoroethanone moiety makes it a valuable intermediate in synthesizing various heterocyclic compounds and substituted aromatic derivatives, which are common structural motifs in many pharmaceuticals [1, 4].

Research on PI3Kγ Inhibitors

PI3Kγ is involved in various autoimmune and inflammatory disease models . Studies have shown that inhibiting PI3Kγ can reduce the severity of conditions such as asthma, allergy, rheumatoid arthritis, and Alzheimer’s disease . Therefore, there is a need to develop new PI3Kγ inhibitors for treating diseases such as cancer, autoimmune disorders, inflammatory diseases, and cardiac diseases .

Examples of related compounds and their applications

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoroethanone moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-one

- Structure: Dichlorophenyl group replaces aminophenyl.

- Properties : The electron-withdrawing Cl substituents increase the ketone’s electrophilicity, favoring nucleophilic additions. Molecular weight: ~275.02 g/mol (CAS: 1271477-78-1) .

- Applications : Used in cross-coupling reactions for agrochemical intermediates .

2,2-Difluoro-1-(thiophen-2-yl)ethan-1-one

1-(3-Aminophenyl)ethan-1-one

- Structure: Non-fluorinated analog.

- Properties : Lacks fluorine’s electron-withdrawing effects, reducing ketone reactivity. Tested for neuraminidase inhibition (H1N1 IC₅₀: ~10 µM) .

- Applications : Antiviral lead compound development .

Fluorination Patterns on the Ketone Group

1-(3-Aminophenyl)-2-(pentafluoroethylthio)ethanone

1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one

Biological Activity

1-(3-Aminophenyl)-2,2-difluoroethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoroethanone moiety attached to a phenyl ring with an amino group in the meta position. The presence of the difluoro group is significant as it can enhance the compound's metabolic stability and lipophilicity, which may improve its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the difluoroethanone moiety : This can be achieved through halogenation reactions followed by nucleophilic substitution.

- Amination : The introduction of the amino group can be performed using various amination techniques, often involving amine reagents that react with the activated carbon center of the difluoroethanone.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:

- Anti-inflammatory activity : Compounds with similar structures have been shown to inhibit inflammatory pathways.

- Anticancer activity : Some analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

The biological activity of this compound is believed to involve:

- Protein-Ligand Interactions : The compound may interact with key biological macromolecules through covalent bonding, influencing biochemical pathways.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammatory responses.

Case Studies

Several studies highlight the biological effects of compounds related to this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that a similar difluorinated compound reduced pro-inflammatory cytokine levels in vitro, indicating potential for treating inflammatory diseases .

- Antitumor Activity in Cell Lines : Research involving analogs showed significant cytotoxicity against MCF-7 breast cancer cells, suggesting that structural modifications can enhance antitumor effects .

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Amino group instead of methoxy | Potentially different reactivity due to amino group |

| 1-(4-Aminophenyl)-2,2-difluoroethan-1-one | Amino group at para position | Variation in biological activity compared to ortho-substituted compounds |

| 1-(3-Methoxyphenyl)-2,2-dichloroethan-1-one | Chlorine atoms instead of fluorine | Different electronic properties affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.